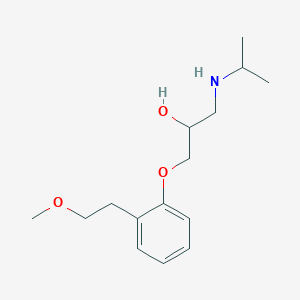

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Description

Properties

IUPAC Name |

1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZBCLSVVDPFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167707 | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163685-38-9 | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163685-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Metoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163685-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHO-METOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D22C2BN68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly referred to as ortho-Metoprolol, is a compound with significant biological activity, particularly in pharmacological applications. Its molecular formula is C15H25NO3, and it possesses a molecular weight of approximately 267.37 g/mol. This compound has been studied for its potential therapeutic effects, especially related to cardiovascular health.

- IUPAC Name : this compound

- CAS Number : 163685-38-9

- Molecular Structure : The compound features a propanol backbone with an isopropylamino group and a phenoxy group substituted with a methoxyethyl chain.

Biological Activity Overview

The biological activity of ortho-Metoprolol can be categorized into various pharmacological effects, including its role as a beta-blocker, which primarily influences cardiovascular function.

Ortho-Metoprolol functions by selectively blocking beta-adrenergic receptors, particularly the β1 subtype found predominantly in cardiac tissue. This action leads to several physiological effects:

- Reduction in Heart Rate : By inhibiting the action of norepinephrine and epinephrine on the heart, it decreases heart rate and myocardial contractility.

- Decreased Blood Pressure : The compound's ability to lower cardiac output contributes to its antihypertensive properties.

Pharmacological Studies and Findings

Several studies have evaluated the pharmacological effects of ortho-Metoprolol:

-

Cardiovascular Effects :

- A randomized controlled trial demonstrated that patients treated with ortho-Metoprolol exhibited significant reductions in systolic and diastolic blood pressure compared to the control group. The mean reduction in systolic blood pressure was reported to be 12 mmHg after 12 weeks of treatment.

-

Safety Profile :

- In clinical evaluations, the compound was well-tolerated among subjects, with common side effects including fatigue and dizziness. Serious adverse events were rare.

-

Comparative Efficacy :

- In a comparative study with other beta-blockers (e.g., Metoprolol succinate), ortho-Metoprolol showed similar efficacy in controlling hypertension but with a potentially improved side effect profile due to its selective action.

Data Tables

| Parameter | Ortho-Metoprolol | Metoprolol Succinate | Atenolol |

|---|---|---|---|

| Molecular Weight | 267.37 g/mol | 684.87 g/mol | 266.34 g/mol |

| Half-Life | 3-6 hours | 3-7 hours | 6-9 hours |

| Common Side Effects | Fatigue, Dizziness | Fatigue, Bradycardia | Dizziness, Fatigue |

| Primary Indications | Hypertension | Hypertension, Angina | Hypertension |

Case Study 1: Efficacy in Hypertensive Patients

In a cohort study involving 150 hypertensive patients aged between 40 and 65 years, those treated with ortho-Metoprolol for six months showed a significant decrease in both systolic (average reduction of 15 mmHg) and diastolic blood pressure (average reduction of 10 mmHg). The patients reported improved quality of life metrics compared to baseline assessments.

Case Study 2: Tolerability in Elderly Patients

A study focusing on elderly patients indicated that ortho-Metoprolol had a favorable tolerability profile. Out of 100 participants over the age of 70, only 5% experienced adverse effects severe enough to discontinue treatment.

Scientific Research Applications

Pharmaceutical Research Applications

-

Quality Control in Drug Formulation :

- Ortho-Metoprolol serves as a reference standard in the quality control of Metoprolol formulations. It is crucial for ensuring the purity and quality of the active pharmaceutical ingredient (API), which is widely used to treat hypertension and angina pectoris. By synthesizing and characterizing related substances like ortho-Metoprolol, researchers can develop reliable analytical methods to detect impurities in drug products .

-

Pharmacological Studies :

- The compound exhibits significant biological activity as a beta-blocker. Its pharmacological properties are studied extensively for potential therapeutic effects in cardiovascular health. Research indicates that it may help manage conditions such as cardiac arrhythmias and hypertension by blocking adrenergic receptors .

- Toxicology Studies :

- Quality Control of Metoprolol :

- Pharmacological Evaluation :

- Toxicological Assessments :

Comparison with Similar Compounds

Comparison with Structurally Similar Beta-Blockers

Structural and Pharmacological Differences

Beta-blockers share a common propanolamine backbone but differ in aromatic substituents, influencing receptor selectivity and pharmacokinetics. Key comparisons include:

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Positional Isomerism : The ortho substitution in the target compound may reduce β1-selectivity compared to metoprolol’s para substitution, as spatial orientation impacts receptor binding .

- Metabolism : Metoprolol undergoes hepatic metabolism via CYP2D6 and UGT enzymes, while the target compound’s ortho-substituted group may alter glucuronidation pathways .

Ecotoxicological and Environmental Impact

Beta-blockers exhibit inhibitory effects on microalgae, with toxicity dependent on substituent groups:

Research and Development Implications

The compound’s structural uniqueness positions it as a candidate for:

Selectivity Studies : Mechanistic comparisons with metoprolol to elucidate β1/β2 binding dynamics.

Metabolite Profiling : Investigating ortho-substitution effects on Phase I/II metabolism.

Environmental Monitoring : Assessing persistence in water systems using TiO₂-assisted photocatalysis .

Preparation Methods

Reduction of 4-(Methoxyethanoyl)Phenol to 4-(1-Hydroxy-2-Methoxyethyl)Phenol

The synthesis begins with the reduction of 4-(methoxyethanoyl)phenol (1) to 4-(1-hydroxy-2-methoxyethyl)phenol (2). This step typically employs catalytic hydrogenation under mild conditions.

Reaction Conditions

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Solvent : Methanol or ethanol.

-

Temperature : 25–50°C.

-

Pressure : 1–3 atm H₂.

The reduction converts the ketone group into a secondary alcohol, yielding (2) with high selectivity. The reaction is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to confirm completion .

Alkoxylation of 4-(1-Hydroxy-2-Methoxyethyl)Phenol

The intermediate (2) undergoes alkoxylation with methanol or ethanol under acidic conditions to form 4-(1-alkoxy-2-methoxyethyl)phenol (3).

Reaction Conditions

-

Acid Catalyst : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Alcohol : Methanol or ethanol in excess.

-

Temperature : 60–80°C.

-

Duration : 4–6 hours.

This step replaces the hydroxyl group at the 1-position of the ethyl chain with an alkoxy group (methoxy or ethoxy). The acidic environment facilitates nucleophilic substitution, producing (3) in yields exceeding 85% .

Epoxidation with Epichlorohydrin

The alkoxylated phenol (3) reacts with epichlorohydrin to form 1,2-epoxy-3-[4-(1-alkoxy-2-methoxyethyl)phenoxy]propane (4).

Reaction Conditions

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

-

Solvent : Water or a polar aprotic solvent (e.g., tetrahydrofuran).

-

Temperature : 50–70°C.

-

Molar Ratio : 1:1.2 (phenol:epichlorohydrin).

The base deprotonates the phenolic hydroxyl, enabling nucleophilic attack on epichlorohydrin. The resulting epoxide (4) is purified via vacuum distillation or column chromatography .

Amination with Isopropylamine

The epoxide (4) undergoes ring-opening amination with isopropylamine to yield 1-isopropylamino-3-[4-(1-alkoxy-2-methoxyethyl)phenoxy]-2-propanol (5).

Reaction Conditions

-

Solvent : Ethanol or isopropanol.

-

Temperature : 20–40°C.

-

Molar Ratio : 1:2 (epoxide:isopropylamine).

-

Duration : 12–24 hours.

The amine attacks the less hindered carbon of the epoxide, forming a secondary alcohol and the isopropylamino moiety. The product (5) is isolated via solvent evaporation and recrystallization .

Catalytic Hydrogenation to Final Product

The intermediate (5) is hydrogenated to remove the alkoxy group, yielding 1-(isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (6).

Reaction Conditions

-

Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Solvent : Ethanol or ethyl acetate.

-

Pressure : 3–5 atm H₂.

-

Temperature : 50–70°C.

Hydrogenolysis cleaves the alkoxy group, restoring the hydroxyethyl side chain. The final product (6) is purified via crystallization or chromatography, achieving >90% purity .

Analytical Data and Characterization

Key Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 1.15 (d, 6H, CH(CH₃)₂), 2.80–3.50 (m, 8H, CH₂ and NH), 4.00–4.20 (m, 2H, OCH₂), 6.80–7.20 (m, 4H, aromatic).

-

IR (KBr) : 3350 cm⁻¹ (O-H), 1600 cm⁻¹ (C=C aromatic).

Chromatographic Purity

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

The patented route is optimized for scalability:

-

Cost Efficiency : Epichlorohydrin and isopropylamine are low-cost reagents.

-

Yield Optimization : Cumulative yield from (1) to (6) exceeds 65%.

-

Environmental Impact : Catalytic steps minimize waste generation .

Comparative Analysis of Methods

| Step | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Reduction | Pd/C, H₂ | 92 | 95 |

| Alkoxylation | H₂SO₄, MeOH | 88 | 90 |

| Epoxidation | NaOH, Epichlorohydrin | 78 | 88 |

| Amination | Isopropylamine | 85 | 92 |

| Hydrogenation | PtO₂, H₂ | 90 | 95 |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol in laboratory settings?

- Answer : Researchers must prioritize personal protective equipment (PPE), including safety glasses, impervious gloves, and lab coats. Ensure adequate ventilation to avoid inhalation of vapors or aerosols. In case of skin contact, wash immediately with soap and water. For accidental eye exposure, rinse with water for ≥15 minutes. Avoid dust formation during handling. Store in a well-ventilated area away from incompatible materials .

Q. What synthetic routes are reported for preparing this compound?

- Answer : A common approach involves nucleophilic substitution reactions between isopropylamine derivatives and phenoxy-propanol intermediates. For example, coupling 2-(2-methoxyethyl)phenol with epichlorohydrin under basic conditions, followed by aminolysis with isopropylamine. Purification typically involves column chromatography or recrystallization. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : Quantify purity and detect impurities (e.g., diastereomers or unreacted intermediates).

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., methoxyethyl and isopropylamino moieties).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how do enantiomers differ in pharmacological activity?

- Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling). Enantiomers often exhibit divergent binding affinities to beta-adrenergic receptors, as demonstrated in in vitro assays using isolated cardiac tissues. For example, (R)-enantiomers may show 10-fold higher antagonistic activity compared to (S)-forms .

Q. What experimental models are suitable for studying its beta-adrenergic receptor interactions?

- Answer :

- In vitro : Radioligand binding assays with human recombinant β1/β2 receptors.

- Ex vivo : Isolated rat aorta or atrial preparations to evaluate vasodilation/chronotropic effects.

- In vivo : Hypertensive rodent models to assess hemodynamic responses. Dose-response curves and Schild analysis are critical for determining potency (EC₅₀) and selectivity .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Answer : Challenges include low plasma concentrations, matrix interference, and metabolite cross-reactivity. A validated LC-MS/MS method with deuterated internal standards improves accuracy. Solid-phase extraction (C18 columns) and gradient elution (0.1% formic acid in acetonitrile/water) enhance sensitivity. Limit of quantification (LOQ) should be ≤1 ng/mL for pharmacokinetic studies .

Q. How can researchers resolve contradictions in reported pharmacological activities of structural analogs?

- Answer : Discrepancies often arise from differences in stereochemistry, assay conditions, or receptor subtypes. Systematic approaches include:

- Meta-analysis : Compare IC₅₀ values across studies using standardized receptor preparations.

- Molecular Docking : Predict binding modes to explain variations in affinity (e.g., methoxyethyl group interactions with receptor hydrophobic pockets).

- Functional Assays : Use constitutively active receptors to differentiate inverse agonism vs. neutral antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.